MPO Inhibition Potency: 5-Chloro-6-carboxylic Acid Derivative Achieves Nanomolar IC₅₀
A derivative of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid exhibits an IC₅₀ of 26 nM against human myeloperoxidase (MPO) chlorination activity [1]. In contrast, the compound shows substantially weaker inhibition of thyroid peroxidase (TPO) with an IC₅₀ of 1,700 nM, representing a ~65-fold selectivity window for MPO over TPO [1]. This selectivity is critical for minimizing off-target thyroid-related effects in MPO-targeted therapeutic development.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM against MPO |
| Comparator Or Baseline | IC₅₀ = 1,700 nM against TPO (selectivity comparator) |
| Quantified Difference | ~65-fold selectivity for MPO over TPO |
| Conditions | MPO: inhibition of chlorination activity, 10 min incubation, aminophenyl fluorescein assay; TPO: inhibition of C-terminal hexaHis-tagged TPO expressed in insect cells using 3-iodotyrosine as substrate |
Why This Matters
Procurement decisions should favor the 5-chloro-6-carboxylic acid scaffold when targeting MPO due to its demonstrated nanomolar potency and measurable selectivity over closely related peroxidases, reducing the risk of thyroid-related off-target effects.
- [1] BindingDB. Entry BDBM50567723 (CHEMBL4860429). View Source
